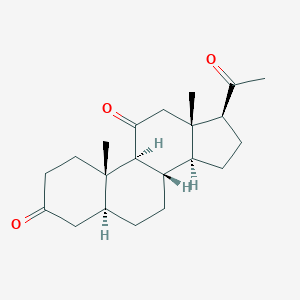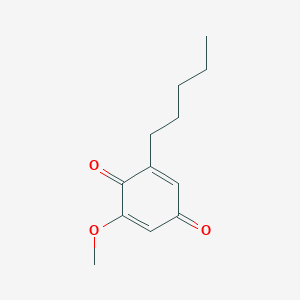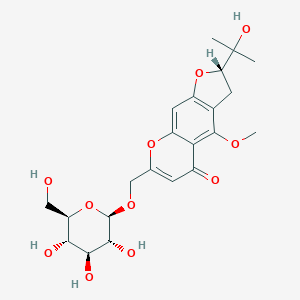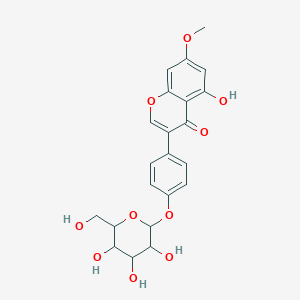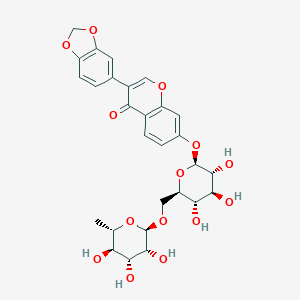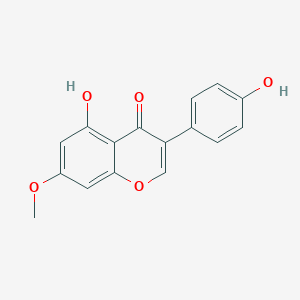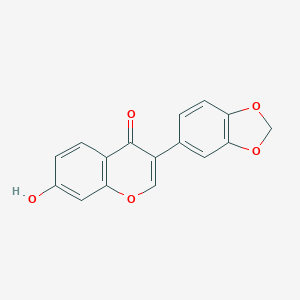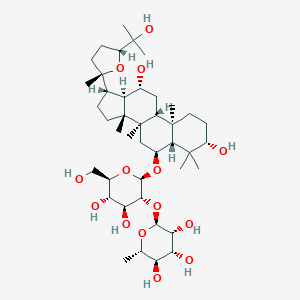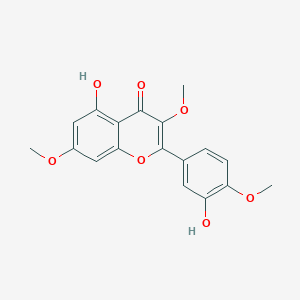
アヤニン
概要
説明
Ayanin is an O-methylated flavonol, a type of flavonoid. It is the 3,7,4’-tri-O-methylated derivative of quercetin. Ayanin can be found in the plant Croton schiedeanus and can also be synthesized in the laboratory . It has a chemical formula of C18H16O7 and a molar mass of 344.319 g/mol .
科学的研究の応用
Ayanin has a wide range of scientific research applications:
Chemistry: Ayanin is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: It has been studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Ayanin has potential therapeutic applications due to its anti-inflammatory and vasorelaxant activities.
Safety and Hazards
When handling Ayanin, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Ayanin exerts its effects through several mechanisms:
Antioxidant Activity: Ayanin scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Vasorelaxant Activity: Ayanin induces endothelium-dependent relaxation in blood vessels, primarily through the nitric oxide/cyclic-GMP pathway.
Enzyme Inhibition: Ayanin inhibits enzymes like phosphodiesterases and caseinolytic proteases, which play roles in various physiological processes.
生化学分析
Biochemical Properties
Ayanin interacts with various biomolecules in biochemical reactions. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and Ayanin .
Cellular Effects
Ayanin has been found to have significant effects on various types of cells and cellular processes. It has been identified as a promising therapeutic agent to combat methicillin-resistant Staphylococcus aureus infections . It reduces the virulence of Staphylococcus aureus by down-regulating the level of some important virulence factors .
Molecular Mechanism
Ayanin exerts its effects at the molecular level through various mechanisms. It acts as an inhibitor of MRSA ClpP with an IC50 of 19.63μM . Molecular docking showed that ASP-168, ASN-173, and ARG-171 were the potential binding sites for ClpP binding to Ayanin .
Temporal Effects in Laboratory Settings
The effects of Ayanin over time in laboratory settings are yet to be fully elucidated. It is known that Ayanin exhibits a significant therapeutic effect on pneumonia infection induced by S. aureus in mice in vivo, especially in combination with vancomycin .
Metabolic Pathways
Ayanin is involved in certain metabolic pathways. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and Ayanin .
準備方法
Ayanin can be synthesized through the partial methylation of quercetin. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and ayanin . In the laboratory, ayanin can be synthesized by direct methylation of quercetin using methylating agents under controlled conditions .
化学反応の分析
Ayanin undergoes various chemical reactions, including:
Oxidation: Ayanin can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroflavonols.
類似化合物との比較
Ayanin is similar to other O-methylated flavonols like syringetin, laricitrin, and isorhamnetin. These compounds share similar structures and biological activities but differ in the number and position of methoxy groups . Ayanin is unique due to its specific methylation pattern, which enhances its metabolic stability and bioavailability compared to non-methylated flavonoids .
Similar Compounds
- Syringetin
- Laricitrin
- Isorhamnetin
特性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCRYSMUMBNTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205833 | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
572-32-7 | |
| Record name | Ayanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ayanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for ayanin's vasorelaxant effect?
A1: Ayanin primarily induces vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. [, , ] This means that ayanin interacts with the endothelium, the inner lining of blood vessels, to stimulate the production of NO, a potent vasodilator. NO then activates guanylate cyclase, leading to increased levels of cGMP, which ultimately relaxes the smooth muscle cells in blood vessel walls.
Q2: Is the NO/cGMP pathway the sole mechanism responsible for ayanin's vasodilatory effects?
A2: While the NO/cGMP pathway plays a major role, research suggests that ayanin's vasodilatory effects might not solely depend on this pathway. Studies using L-NAME (an NO synthase inhibitor) and methylene blue (a guanylate cyclase inhibitor) observed a decrease in ayanin-induced vasodilation, but the effect was not entirely reversed. This suggests the involvement of additional mechanisms. []
Q3: Does ayanin interact with other flavonoids to modulate vascular tone?
A3: Yes, ayanin has been shown to interact with 3,7-Di-O-methylquercetin (DMQ), another flavonoid found in Croton schiedeanus. Depending on the concentration range, this interaction can be either agonistic (enhancing vasodilation) or antagonistic (reducing vasodilation). []
Q4: What is the molecular formula and weight of ayanin?
A4: The molecular formula of ayanin is C18H16O7, and its molecular weight is 344.32 g/mol.
Q5: What spectroscopic data are available to characterize ayanin?
A5: Ayanin has been characterized using various spectroscopic techniques, including UV, IR, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMQC and HMBC). [] These techniques provide valuable information about the compound's structure, functional groups, and connectivity.
Q6: How does methylation at different positions on the quercetin structure affect ayanin's vasorelaxant activity?
A6: Methylation at positions 3 and 7 of the quercetin structure appears to enhance vasorelaxant activity, as observed with quercetin 3,7-dimethyl ether compared to quercetin. Conversely, methylation at positions 3' and 4' seems to reduce activity. [, ] This highlights the importance of specific hydroxyl groups on the flavonoid structure for optimal activity.
Q7: What in vitro models have been used to study ayanin's vasorelaxant effects?
A7: Ayanin's vasorelaxant properties have been extensively studied in isolated aortic rings from Wistar rats. [, , ] These ex vivo models allow researchers to directly assess the effects of ayanin on vascular smooth muscle contraction and relaxation in a controlled environment.
Q8: What are the findings from in vivo studies on ayanin's antihypertensive effects?
A8: In vivo studies using a rat model demonstrated that ayanin administration could effectively reduce blood pressure and heart rate, suggesting its potential as an antihypertensive agent. []
Q9: Are there any studies investigating the synergistic effects of ayanin and other flavonoids in vivo?
A9: While in vitro studies indicate synergistic vasodilator properties between ayanin and DMQ, further in vivo research is needed to validate these findings and explore the therapeutic potential of their combined use. []
Q10: Has ayanin's efficacy been evaluated in human subjects?
A10: Currently, no clinical trials have been conducted to evaluate the safety and efficacy of ayanin in humans. Further research, including preclinical studies and clinical trials, is necessary to determine its therapeutic potential and establish appropriate dosage regimens.
Q11: What analytical methods are commonly employed to characterize and quantify ayanin?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is routinely used for the analysis of ayanin in plant extracts and biological samples. [] This technique allows for the separation, identification, and quantification of ayanin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






